molecular formula C7H4Cl2FNO B1410166 2,5-Dichloro-3-fluorobenzamide CAS No. 1807039-54-8

2,5-Dichloro-3-fluorobenzamide

Cat. No. B1410166
CAS RN: 1807039-54-8
M. Wt: 208.01 g/mol
InChI Key: HBQZSUDPRSIYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-3-fluorobenzamide is a chemical compound used in scientific research. It has a molecular formula of C7H4Cl2FNO and an average mass of 208.017 Da .


Synthesis Analysis

The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, a compound similar to 2,5-Dichloro-3-fluorobenzamide, was achieved from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .


Molecular Structure Analysis

The molecular structure of 2,5-Dichloro-3-fluorobenzamide consists of a benzamide core with chlorine atoms at the 2 and 5 positions and a fluorine atom at the 3 position .

Scientific Research Applications

Photocatalytic Degradation

2,5-Dichloro-3-fluorobenzamide's structural analogs, such as 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide, have been studied for their role in photocatalytic degradation. The research conducted by Torimoto et al. (1996) focuses on the use of titanium dioxide-loaded adsorbent supports to enhance the rate of mineralization of propyzamide, a compound similar in structure to 2,5-Dichloro-3-fluorobenzamide. This study highlights the potential for using such compounds in environmental applications, such as water treatment and pollutant degradation (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Charge Density Analysis

In the study of charge density distribution in molecular crystals, Hathwar and Row (2011) analyzed compounds including 4-fluorobenzamide. Their research provides insights into the intermolecular interactions and topological features of molecules like 2,5-Dichloro-3-fluorobenzamide. This research is pivotal in understanding the properties of such compounds at the molecular level, which could have implications in material science and drug design (Hathwar & Row, 2011).

Density Functional Theory Analysis

Alkorta et al. (2009) conducted a study using density functional theory (DFT) and atoms in molecules (AIM) analyses on 2-fluorobenzamide, closely related to 2,5-Dichloro-3-fluorobenzamide. Their research explores the intramolecular hydrogen bonds in such compounds, providing valuable information on their structural and electronic properties. This type of analysis is crucial in the development of new materials and pharmaceuticals (Alkorta, Elguero, Limbach, Shenderovich, & Winkler, 2009).

Synthesis of Antimicrobial Analogs

Desai, Rajpara, and Joshi (2013) investigated the synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activity. The presence of a fluorine atom, as in 2,5-Dichloro-3-fluorobenzamide, was found essential for enhancing antimicrobial activity. Such studies are vital for the development of new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Corrosion Inhibition in Carbon Steel

Fouda, Nawar, Ismail, Zaher, and Abousalem (2020) researched the inhibition action of compounds like 2-(4-amidino-3-fluorophenyl)-5-(3,5-dimethoxyphenyl)thiophene hydrochloride salt on carbon steel corrosion. This type of research is essential for industrial applications, particularly in protecting materials from corrosive environments (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).

properties

IUPAC Name

2,5-dichloro-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQZSUDPRSIYLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-3-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-3-fluorobenzamide
Reactant of Route 2
2,5-Dichloro-3-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
2,5-Dichloro-3-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
2,5-Dichloro-3-fluorobenzamide
Reactant of Route 5
2,5-Dichloro-3-fluorobenzamide
Reactant of Route 6
2,5-Dichloro-3-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.